molecular formula C7H3BrFNO B2561754 6-Bromo-7-fluorobenzo[d]oxazole CAS No. 1823959-85-8

6-Bromo-7-fluorobenzo[d]oxazole

Cat. No.: B2561754
CAS No.: 1823959-85-8
M. Wt: 216.009
InChI Key: ATIKHEOQJQVHEN-UHFFFAOYSA-N
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Description

6-Bromo-7-fluorobenzo[d]oxazole (CAS 1823959-85-8) is a fluorinated and brominated benzooxazole derivative of high interest in medicinal chemistry and drug discovery research. This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its molecular formula is C 7 H 3 BrFNO, and it has a molecular weight of 216.01 g/mol . The benzooxazole scaffold is a privileged structure in pharmaceutical development, known for its wide spectrum of biological activities. Oxazole derivatives have demonstrated significant antimicrobial and anticancer potential in scientific studies, making them valuable intermediates for constructing new chemical entities . The specific substitution pattern of bromine and fluorine atoms at the 6 and 7 positions of the benzooxazole core is particularly valuable for structure-activity relationship (SAR) studies. Fluorination is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity, while bromine serves as a handle for further functionalization via cross-coupling reactions . This product is provided exclusively For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . Safety Information: This compound has the following GHS hazard statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Researchers should refer to the Safety Data Sheet (SDS) for comprehensive handling and safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-fluoro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIKHEOQJQVHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=CO2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 6 Bromo 7 Fluorobenzo D Oxazole

Established Synthetic Pathways for Benzo[d]oxazole Core Construction

The formation of the benzoxazole (B165842) ring system is a cornerstone of the synthesis of 6-bromo-7-fluorobenzo[d]oxazole. Several classical and modern methods are employed to achieve this, primarily revolving around the use of 2-aminophenol (B121084) precursors.

Cyclization Reactions Involving 2-Aminophenol Derivatives

The most prevalent and versatile method for synthesizing the benzoxazole core involves the cyclization of 2-aminophenol derivatives with various carbonyl compounds. organic-chemistry.orgnih.gov This approach offers a direct and efficient route to the desired heterocyclic system. The reaction typically proceeds through the condensation of the amino group of the 2-aminophenol with a carbonyl-containing reagent, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. nih.gov

A variety of reagents can be used to provide the necessary carbon atom for the oxazole ring, including aldehydes, carboxylic acids, acyl chlorides, and amides. nih.govnih.gov For instance, the reaction of a substituted 2-aminophenol with an aromatic aldehyde in the presence of an acid catalyst is a common strategy. rsc.org The choice of the cyclizing agent can influence the substituent at the 2-position of the resulting benzoxazole.

Several catalytic systems have been developed to promote this cyclization, ranging from simple acid catalysts to more complex metal-based systems. organic-chemistry.orgrsc.org For example, samarium triflate has been utilized as a reusable acid catalyst in aqueous media, offering a green and efficient method. organic-chemistry.org Other catalytic systems include copper(I) iodide in combination with a Brønsted acid for the reaction of 2-aminophenols with β-diketones. organic-chemistry.orgorganic-chemistry.org

The table below summarizes various catalytic systems and conditions for the synthesis of benzoxazoles from 2-aminophenol derivatives.

Catalyst/ReagentCo-reagent/SolventTemperature (°C)Reaction TimeYield (%)Reference
Sm(OTf)₃WaterRoom Temp-- organic-chemistry.org
Brønsted acid/CuIAcetonitrile8016hup to 82 organic-chemistry.orgorganic-chemistry.org
Ni(II) complexDMF/K₂CO₃803-4h87-94 rsc.org
Potassium-ferrocyanideSolvent-freeRoom Temp< 2 min87-96 rsc.org
TiO₂–ZrO₂Acetonitrile6015-25 min83-93 rsc.org
Brønsted acidic ionic liquid gelSolvent-free1305h85-98 rsc.orgacs.org

Van Leusen's Oxazole Synthesis and Analogous Approaches

While the direct cyclization of 2-aminophenols is the most common route to benzoxazoles, other named reactions for oxazole synthesis can be conceptually considered. Van Leusen's oxazole synthesis, for example, is a powerful method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC). semanticscholar.orgresearchgate.netnih.gov This reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov

In the context of this compound, a hypothetical adaptation of the Van Leusen reaction would involve a suitably substituted aromatic aldehyde as a precursor. However, the direct application to form a fused benzoxazole system is not the primary route and would require significant modification of the starting materials. The classical Van Leusen reaction typically yields 5-substituted oxazoles. nih.govwikipedia.org More relevant to benzoxazole synthesis are the analogous approaches that involve the intramolecular cyclization of intermediates derived from ortho-substituted phenols.

Regioselective Introduction of Halogen Substituents (Bromine and Fluorine)

A critical aspect of the synthesis of this compound is the precise placement of the bromine and fluorine atoms on the benzene (B151609) ring. This can be achieved either by starting with pre-halogenated precursors or by halogenating the benzoxazole core after its formation.

Halogenation Techniques for Pre-Functionalized Precursors

The most straightforward strategy to ensure the correct regiochemistry is to begin with a 2-aminophenol derivative that already contains the desired bromine and fluorine substituents at the appropriate positions. For the synthesis of this compound, this would involve starting with 2-amino-4-bromo-5-fluorophenol. This precursor would then undergo cyclization with a suitable one-carbon component to form the final product.

The synthesis of such a pre-functionalized 2-aminophenol can be a multi-step process involving nitration, reduction, and halogenation reactions on a simpler phenolic starting material. The order of these reactions is crucial to achieve the desired substitution pattern due to the directing effects of the existing functional groups.

Post-Functionalization via Electrophilic Aromatic Substitution

Alternatively, the halogen atoms can be introduced after the benzoxazole core has been synthesized. This approach relies on the principles of electrophilic aromatic substitution (EAS). youtube.comyoutube.comyoutube.com The existing benzoxazole ring system and any substituents will direct the incoming electrophiles (bromine and fluorine) to specific positions.

The benzoxazole nucleus is an electron-rich heterocyclic system, which can influence the regioselectivity of electrophilic substitution. The fluorine atom is typically introduced using electrophilic fluorinating agents, while bromine is introduced using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. nih.govresearchgate.net

Palladium-catalyzed C-H activation has also emerged as a powerful tool for the regioselective halogenation of heterocyclic compounds. nih.govnih.gov This method often utilizes a directing group to guide the halogenation to a specific C-H bond. nih.gov

The table below provides examples of reagents used for the halogenation of aromatic and heterocyclic systems.

Halogenation TypeReagentCatalyst/AdditiveNotesReference
BrominationN-Bromosuccinimide (NBS)Pd(OAc)₂ / p-toluenesulphonic acidMicrowave-assisted, regioselective nih.gov
BrominationBr₂FeBr₃Classical electrophilic aromatic substitution youtube.com
ChlorinationN-Chlorosuccinimide (NCS)Pd(OAc)₂ / p-toluenesulphonic acidMicrowave-assisted, regioselective nih.gov
IodinationN-Iodosuccinimide (NIS)Pd(OAc)₂Regioselective C-H activation nih.gov
NitrationHNO₃H₂SO₄Electrophilic aromatic substitution youtube.com

Modern Catalytic Approaches in this compound Synthesis

Modern organic synthesis has increasingly focused on the development of catalytic methods to improve efficiency, selectivity, and sustainability. In the context of this compound synthesis, several modern catalytic approaches are relevant.

Copper-catalyzed reactions have been extensively used for the formation of the benzoxazole ring. For instance, copper(I) iodide has been employed to catalyze the cyclization of 2-aminophenols with β-diketones. organic-chemistry.org Copper(II) oxide nanoparticles have also been reported as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives, which could be a viable route if starting with a pre-brominated precursor. organic-chemistry.org

Palladium catalysis is another cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed in the synthesis of the 2-aminophenol precursor. Furthermore, as mentioned earlier, palladium-catalyzed C-H functionalization offers a powerful method for the regioselective introduction of halogens. nih.govnih.gov

The use of novel catalytic systems, such as metal-organic frameworks (MOFs) and ionic liquids, is also an emerging area. rsc.orgacs.org These catalysts can offer advantages in terms of reusability, stability, and unique reactivity. For example, a Brønsted acidic ionic liquid gel has been shown to be an efficient and reusable catalyst for the synthesis of benzoxazoles under solvent-free conditions. acs.org

Utilization of Nanocatalysts, Metal Catalysts, and Ionic Liquid Catalysts

The synthesis of the benzoxazole ring system is often achieved through the condensation of 2-aminophenols with various functional groups. rsc.org Modern synthetic chemistry has seen a significant shift towards the use of advanced catalytic systems to improve efficiency, selectivity, and sustainability. researchgate.net

Nanocatalysts: The application of nanocatalysts in organic synthesis is a rapidly growing field, offering benefits such as high surface-area-to-volume ratios, which enhances catalytic activity, low catalyst loading, and ease of separation and recycling. researchgate.netajchem-a.com For the synthesis of benzoxazole derivatives, nanocatalysts like copper(II) ferrite (B1171679) (CuFe₂O₄) and Fe₃O₄@SiO₂-SO₃H have proven effective. ajchem-a.comorganic-chemistry.org For instance, Fe₃O₄@SiO₂-SO₃H nanoparticles have been successfully used as a magnetically separable and reusable solid acid catalyst for the condensation of 2-aminophenol with aldehydes to form 2-arylbenzoxazoles under solvent-free conditions. ajchem-a.comajchem-a.com This method offers high yields, reduced reaction times, and an environmentally friendly profile. ajchem-a.com Palladium-supported nanocatalysts have also been employed for the one-pot synthesis of 2-phenyl benzoxazole from 2-aminophenol and aldehydes, demonstrating good to excellent yields. rsc.org

Metal Catalysts: Conventional metal catalysts, particularly those based on copper and palladium, are mainstays in the synthesis of benzoxazoles. researchgate.netorganic-chemistry.org Copper-catalyzed methods are common for the intramolecular cyclization of ortho-haloanilides, which are precursors to benzoxazoles. organic-chemistry.org The reactivity of the starting material often follows the order of I > Br > Cl, suggesting that oxidative addition is a key step in the catalytic cycle. organic-chemistry.org One-pot domino reactions involving acylation and annulation of 2-bromoanilines with acyl chlorides can be achieved using a combination of CuI and 1,10-phenanthroline. organic-chemistry.org

Ionic Liquid Catalysts: Ionic liquids (ILs) are valued in "green chemistry" for their low vapor pressure, non-flammability, and recyclability. bepls.com They can act as both solvents and catalysts. Brønsted acidic ionic liquids have been developed as efficient, reusable heterogeneous catalysts for benzoxazole synthesis. nih.govacs.org For example, a Brønsted acidic ionic liquid gel, prepared from 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) and tetraethyl orthosilicate (B98303) (TEOS), has been shown to catalyze the reaction between 2-aminophenol and aldehydes under solvent-free conditions, achieving high yields. nih.govacs.org This catalyst can be recovered and reused multiple times without a significant drop in activity. nih.govacs.org Other ionic liquids like [Et₃NH][HSO₄] have also been used to promote the one-pot synthesis of benzoxazole derivatives. bepls.com

Table 1: Comparison of Catalytic Systems for Benzoxazole Synthesis

Catalyst Type Example Catalyst Key Advantages Typical Conditions Ref
Nanocatalyst Fe₃O₄@SiO₂-SO₃H High efficiency, reusability, magnetic separation, solvent-free 50 °C, solvent-free ajchem-a.comajchem-a.com
Nanocatalyst Copper(II) ferrite Air-stable, recyclable (magnetic), ligand-free High temperature organic-chemistry.org
Metal Catalyst CuI / 1,10-phenanthroline Versatile for domino reactions Microwave conditions organic-chemistry.org
Ionic Liquid Brønsted acidic IL gel Reusable, high yields, solvent-free 130 °C, solvent-free nih.govacs.org
Ionic Liquid [Et₃NH][HSO₄] Greener, rapid, reusable, solvent-free 80 °C, solvent-free bepls.com

This table is generated based on data from syntheses of various benzoxazole derivatives, not specifically this compound.

Copper-Mediated Radiofluorination Techniques for Related Structures

The introduction of the fluorine-18 (B77423) (¹⁸F) isotope is of paramount importance for the development of radiotracers for Positron Emission Tomography (PET) imaging. Copper-mediated radiofluorination (CMRF) has become a powerful and widely adopted method for creating aromatic C-¹⁸F bonds. nih.gov This technique is particularly valuable for late-stage fluorination, allowing the ¹⁸F isotope to be introduced at the final steps of a synthetic sequence. nih.gov

While direct radiofluorination of this compound itself is not the typical approach, CMRF methods are highly relevant for synthesizing ¹⁸F-labeled analogs. The most common precursors for CMRF are organoboron compounds (boronic acids and esters) and diaryliodonium salts. nih.gov A hypothetical strategy to produce an ¹⁸F-labeled version of a benzoxazole would involve synthesizing a suitable precursor, such as a boronic ester derivative of the benzoxazole, which could then undergo the Cu-mediated reaction with K¹⁸F. nih.govnih.gov

Key developments in CMRF that have improved its applicability include:

Improved Mediators and Solvents: The development of new copper mediators and solvent systems has led to higher radiochemical yields and reduced formation of unwanted side products. researchgate.net

Directed Radiofluorination: Methods have been developed for the directed radiofluorination of aryl C-H bonds using copper catalysts, which offers a direct route to fluorination without pre-functionalization, although this is a complex and substrate-dependent process. nih.govresearchgate.net

The choice of precursor and reaction conditions is critical and must be optimized for each specific substrate to achieve high radiochemical conversion and specific activity, which are essential for clinical applications. researchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a central goal in the synthesis of this compound. The optimization of reaction parameters is crucial and typically involves a systematic study of catalysts, solvents, temperature, and reaction time.

For the synthesis of benzoxazoles via condensation, the choice of catalyst is a primary consideration. Studies comparing different catalysts show significant variations in reaction time and yield. For example, in the synthesis of 2-arylbenzoxazoles, a Fe₃O₄@SiO₂-SO₃H nanocatalyst at 50°C under solvent-free conditions can produce high yields in a short time. ajchem-a.com In another example using a Brønsted acidic ionic liquid gel, the reaction temperature was a critical factor; no product was formed at room temperature, but a 98% yield was achieved at 130°C after 5 hours. acs.org

The following table illustrates typical parameters that are varied during the optimization process for the synthesis of benzoxazole derivatives.

Table 2: Optimization Parameters for Benzoxazole Synthesis

Parameter Variable Effect on Reaction Example Ref
Temperature 100 °C vs. 130 °C Higher temperature increased yield significantly. Reaction of 2-aminophenol and benzaldehyde (B42025) with a BAIL gel catalyst. acs.org
Catalyst Loading 1 mol % Catalytic amount was sufficient for high yield. Synthesis using a BAIL gel catalyst. acs.org
Solvent Solvent-free vs. various solvents Solvent-free conditions often provide environmental and efficiency benefits. Use of Fe₃O₄@SiO₂-SO₃H or ionic liquid catalysts. ajchem-a.comnih.gov
Reaction Time 30 min vs. 5 h Dependent on catalyst and temperature; optimized to ensure reaction completion without side product formation. Ultrasound-activated vs. thermal methods. acs.orgnih.gov

This table is generated based on data from syntheses of various benzoxazole derivatives, not specifically this compound.

Purification of the final product, this compound, often involves chromatographic techniques to separate it from unreacted starting materials and any side products formed during the reaction. mdpi.com

Considerations for Industrial-Scale Production Methods

Scaling up the synthesis of a fine chemical like this compound from the laboratory bench to an industrial scale introduces a new set of challenges and considerations. The primary goals are to ensure safety, cost-effectiveness, consistency, and environmental sustainability.

Key considerations include:

Process Safety: Reactions that are manageable on a small scale may pose risks at an industrial scale. For example, exothermic reactions require careful thermal management to prevent runaways. The use of hazardous reagents or solvents must be minimized or replaced with safer alternatives.

Cost-Effectiveness: The cost of starting materials, catalysts, solvents, and energy becomes a major factor. Expensive metal catalysts like palladium might be replaced by more economical copper-based systems or highly efficient, recyclable nanocatalysts. rsc.org Solvent-free reactions are particularly attractive as they reduce both cost and waste. nih.gov

Efficiency and Throughput: Reaction times need to be as short as possible, and space-time yields must be maximized. This can involve moving from batch processing to continuous flow reactors, which can offer better control over reaction parameters and improved safety.

Catalyst Selection and Recyclability: For industrial applications, heterogeneous catalysts are highly preferred over homogeneous ones. Catalysts like the magnetically separable Fe₃O₄@SiO₂-SO₃H nanoparticles or recyclable ionic liquids are ideal as they simplify product isolation and reduce waste. ajchem-a.comnih.gov The ability to reuse a catalyst for multiple cycles without significant loss of activity is a critical economic and environmental advantage. nih.gov

Regulatory Compliance: Industrial synthesis must adhere to strict regulatory standards, particularly if the compound is intended as an intermediate for pharmaceuticals. This involves rigorous process validation and quality control to ensure consistent product purity.

One study demonstrated the scalability of a benzoxazole synthesis by performing a reaction at the 10 mmol scale using an ultrasound-activated, magnetically separable nanocatalyst. nih.gov Although the yield was slightly lower than the 1 mmol scale reaction, it successfully illustrated the potential for large-scale application. nih.gov

Chemical Reactivity and Transformation Studies of 6 Bromo 7 Fluorobenzo D Oxazole

Substitution Reactions at Halogenated Positions

The presence of both bromine and fluorine atoms on the benzene (B151609) ring of 6-Bromo-7-fluorobenzo[d]oxazole makes it a candidate for various substitution reactions. These reactions can proceed through different mechanisms, primarily nucleophilic aromatic substitution (SNAr) and halogen exchange.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key reaction for modifying aromatic compounds. rsc.orgyoutube.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.com In this compound, the fluorine atom, being highly electronegative, makes the carbon atom it is attached to highly electrophilic and thus more susceptible to nucleophilic attack. youtube.com

The general mechanism for SNAr involves two main pathways: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism. youtube.com

Addition-Elimination: This is the more common pathway and involves two steps. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate called a Meisenheimer complex. youtube.com This intermediate is stabilized by resonance, particularly if electron-withdrawing groups are present at the ortho and para positions to the leaving group. youtube.comyoutube.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.com

Elimination-Addition (Benzyne Mechanism): This pathway is favored when strong bases are used as nucleophiles and in the absence of strong electron-withdrawing groups. youtube.com It involves the formation of a highly reactive benzyne (B1209423) intermediate, which is then attacked by the nucleophile. youtube.com

In the context of this compound, the fluorine atom is generally a better leaving group than bromine in SNAr reactions due to its strong electron-withdrawing nature, which activates the ring towards nucleophilic attack. youtube.com

Halogen Exchange Reactions

Transition-Metal-Catalyzed Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These methods have revolutionized the synthesis of complex organic molecules.

Palladium-Mediated Coupling Reactions

Palladium catalysts are widely used in cross-coupling reactions due to their efficiency and functional group tolerance. mit.edu Common palladium-catalyzed reactions include the Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The general catalytic cycle for these reactions involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) intermediate. nih.gov

Transmetalation (for Suzuki coupling) or Carbopalladation (for Heck coupling): The organic group from another reagent is transferred to the palladium center. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. nih.gov

In the case of this compound, the bromine atom is typically more reactive than the fluorine atom in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 6-position. For instance, palladium-catalyzed amination reactions have been successfully performed on similar 6-bromopurine (B104554) nucleosides. nih.gov The Heck reaction, which involves the coupling of an aryl halide with an alkene, is another important palladium-catalyzed transformation that could be applied to this compound. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Catalyst System (Typical) Product Type
Suzuki Coupling Aryl or vinyl boronic acid/ester Pd(PPh3)4, base Biaryl or vinyl-substituted arene
Heck Coupling Alkene Pd(OAc)2, PPh3, base Vinyl-substituted arene beilstein-journals.org
Buchwald-Hartwig Amination Amine Pd precatalyst, ligand, base Aryl amine mit.edunih.gov

Other Metal-Catalyzed Coupling Transformations

While palladium is the most common, other transition metals like copper, nickel, and iron are also used in cross-coupling reactions. Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. Nickel catalysts can sometimes offer different reactivity and selectivity compared to palladium. Iron catalysts are gaining attention as a more sustainable and cost-effective alternative to precious metals.

Oxidation and Reduction Chemistry of the Benzo[d]oxazole System

The benzo[d]oxazole ring system can undergo oxidation and reduction reactions, although these are less commonly explored than substitution and coupling reactions for this specific compound.

Oxidation: Oxidation of the benzo[d]oxazole ring can lead to the formation of various oxidized derivatives. The specific products would depend on the oxidizing agent and reaction conditions used.

Reduction: Reduction of the benzo[d]oxazole system could potentially lead to the opening of the oxazole (B20620) ring or the saturation of the benzene ring, depending on the reducing agent and conditions. For example, strong reducing agents might lead to the cleavage of the C-O bond in the oxazole ring.

The presence of the halogen substituents can also influence the oxidation and reduction chemistry. For example, the fluorine atom's electron-withdrawing nature can make the aromatic ring more resistant to oxidation. Conversely, the bromine atom could potentially be a site for reductive dehalogenation.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Palladium(II) acetate
Triphenylphosphine
Copper(I) iodide
Nickel

Electrophilic and Nucleophilic Reactions on the Heterocyclic Ring

The reactivity of the benzo[d]oxazole core towards electrophiles and nucleophiles is highly regioselective, with reactions preferentially occurring on either the benzene or the oxazole portion of the molecule depending on the reaction type.

Electrophilic Reactions:

The benzoxazole (B165842) system is considered an electron-deficient heterocycle. The oxazole moiety, with its electronegative oxygen and nitrogen atoms, deactivates the entire fused ring system towards electrophilic attack compared to benzene. Consequently, electrophilic substitution directly on the oxazole ring (at the C2 position) is generally unfavorable.

When subjected to electrophilic aromatic substitution conditions, the reaction is expected to occur on the carbocyclic (benzene) ring. The position of attack is governed by the directing effects of the existing substituents: the 6-bromo group, the 7-fluoro group, and the fused oxazole ring.

Directing Effects: Halogens are deactivating yet ortho-, para-directing groups due to the competing inductive (electron-withdrawing) and resonance (electron-donating) effects. libretexts.org The fluorine at C7 and the bromine at C6 would direct incoming electrophiles to positions ortho and para to themselves. The fused oxazole ring also exerts a deactivating effect. The most likely position for electrophilic attack on the benzene ring is the C4 position, which is ortho to the bromine and meta to the fluorine. However, forcing conditions are typically required for such reactions. wikipedia.org

Nucleophilic Reactions:

The electron-deficient nature of the this compound scaffold makes it a prime candidate for nucleophilic reactions.

Nucleophilic Attack at C2: The C2 carbon of the oxazole ring has imine-like character (C=N) and is the most electron-deficient carbon within the heterocyclic portion. It can be susceptible to attack by strong nucleophiles, although this often requires activation of the ring, for example, by N-alkylation to form a more electrophilic benzoxazolium salt.

Nucleophilic Aromatic Substitution (SNAr): A more common reaction pathway is the nucleophilic aromatic substitution on the benzene ring. masterorganicchemistry.com This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring that can stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comlibretexts.org In this compound, both the fused oxazole ring and the fluorine atom act as activating groups for SNAr. The fluorine atom at the C7 position is a particularly good leaving group in SNAr reactions, a phenomenon attributed to its high electronegativity which strongly polarizes the C-F bond and facilitates the initial rate-determining nucleophilic attack. libretexts.orgyoutube.com Therefore, various nucleophiles (e.g., alkoxides, amines, thiols) are expected to displace the fluoride (B91410) at C7.

Functional Group Interconversions and Derivatization Reactions

The bromine atom at the C6 position is the most versatile functional handle for derivatization, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com

The bromo substituent allows for a wide range of transformations, enabling the synthesis of a diverse library of derivatives. Key examples of these derivatization reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, yielding 6-aryl or 6-vinyl substituted benzo[d]oxazoles. libretexts.org

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties at the C6 position, creating 6-alkynylbenzo[d]oxazoles. beilstein-journals.org

Buchwald-Hartwig Amination: Cross-coupling with amines (primary or secondary) to form C-N bonds, leading to 6-aminobenzo[d]oxazole derivatives.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Stille Coupling: Coupling with organostannanes to form C-C bonds. libretexts.org

These reactions provide powerful tools for modifying the this compound core, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.

Below is a table summarizing potential derivatization reactions starting from this compound, based on established palladium-catalyzed cross-coupling methodologies.

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-Miyaura Coupling Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)6-Aryl-7-fluorobenzo[d]oxazole
Sonogashira Coupling Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)6-Alkynyl-7-fluorobenzo[d]oxazole
Buchwald-Hartwig Amination Primary/Secondary Amine (R¹R²NH)Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), BaseN-Substituted-6-amino-7-fluorobenzo[d]oxazole
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂, Ligand, Base6-Vinyl-7-fluorobenzo[d]oxazole
Stille Coupling Organostannane (Ar-SnBu₃)Pd(PPh₃)₄6-Aryl-7-fluorobenzo[d]oxazole

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 7 Fluorobenzo D Oxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For 6-bromo-7-fluorobenzo[d]oxazole, ¹H and ¹³C NMR spectroscopy provide critical information for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of a benzoxazole (B165842) derivative will typically show signals in the aromatic region. For instance, in a related bromo-substituted benzoxazole derivative analyzed in DMSO-d₆, a deshielded aromatic proton appears at a chemical shift (δ) of 8.52 ppm. This deshielding effect is attributed to the electron-withdrawing nature of the bromine atom and the heterocyclic ring system. In this compound, the protons on the benzene (B151609) ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The spectrum of this compound is expected to show distinct signals for each of its seven carbon atoms. The carbons directly bonded to the electronegative bromine and fluorine atoms, as well as the carbons of the oxazole (B20620) ring, would appear at characteristic chemical shifts.

Technique Observed Feature Interpretation
¹H NMRAromatic proton signal at δ 8.52 ppm (in a similar compound) Deshielding due to electronegative substituents and the heterocyclic ring.
¹³C NMRUnique signals for each carbonConfirms the carbon framework of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For this compound, with a molecular formula of C₇H₃BrFNO, the expected molecular weight is approximately 216.01 g/mol . In mass spectrometry, this can be confirmed by the observation of a molecular ion peak. A common ionization technique is electrospray ionization (ESI), which often results in the formation of a protonated molecule, [M+H]⁺. For this compound, this would correspond to a peak at a mass-to-charge ratio (m/z) of approximately 230. The presence of bromine would also be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum can provide further structural information. The cleavage of the molecule under the high-energy conditions of the mass spectrometer can reveal the stability of different parts of the molecule and help to confirm the connectivity of the atoms.

Technique Observed Feature Interpretation
Mass Spectrometry (ESI)[M+H]⁺ peak at m/z 230 Confirms the molecular weight of the compound.
Mass SpectrometryIsotopic pattern for bromineConfirms the presence of a bromine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.

For this compound, characteristic vibrational bands would be expected for the C-H, C=C, C-N, C-O, C-Br, and C-F bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are found in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations of the oxazole ring would also have characteristic absorptions. The C-Br and C-F stretching vibrations would be observed at lower frequencies, typically in the fingerprint region of the spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of 6 Bromo 7 Fluorobenzo D Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of 6-bromo-7-fluorobenzo[d]oxazole. These methods map electron density and identify reactive sites within the molecule.

Molecular Electrostatic Potential (MEP) Analysis: MEP analysis is employed to identify the nucleophilic and electrophilic regions of the molecule. For this compound, the electron-withdrawing nature of the fluorine atom at the 7-position decreases the electron density at the oxazole (B20620) nitrogen. Conversely, the bromine atom at the 6-position enhances the molecule's polarizability, influencing its interaction with other chemical species.

Frontier Molecular Orbitals (FMOs): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for assessing a molecule's stability and charge-transfer efficiency. For this compound, the HOMO-LUMO gap is calculated to be approximately 4.5 eV. This relatively large gap suggests good kinetic stability and has implications for its potential use in optoelectronic applications.

Reactivity Descriptors: The reactivity of the benzoxazole (B165842) system is influenced by its substituents. The fluorine and bromine atoms create an electron-deficient aromatic system, which generally facilitates nucleophilic substitution and cross-coupling reactions. Quantum chemical studies on substituted oxazole derivatives, using methods like B3LYP/6-311++G(d,p), show that electron-withdrawing groups, such as the fluorine in this molecule, tend to make the nitrogen atom a preferred site for hard electrophilic reactions. nih.gov The presence of both a strong electron-withdrawing fluorine and a polarizable bromine modulates the regiochemistry, with the 7-fluoro group directing incoming electrophiles toward the 5-position.

Table 1: Predicted Electronic Properties of this compound

Computational Parameter Predicted Value/Observation Significance
HOMO-LUMO Gap ~4.5 eV Indicates kinetic stability and charge-transfer efficiency.
Molecular Dipole Moment Ground State: ~3.5 D; Excited State: ~5.0 D Guides solvent selection for spectroscopic studies.

| MEP Analysis | Fluorine reduces electron density at oxazole nitrogen; Bromine enhances polarizability. | Identifies nucleophilic and electrophilic centers for reactions. |

Molecular Modeling and Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions

Molecular modeling and dynamics simulations offer a dynamic view of how this compound interacts with itself and its environment. While specific molecular dynamics (MD) studies on this exact compound are not widely published, the methodology is well-established for similar molecules.

An MD simulation would track the positions and velocities of atoms over time, revealing conformational changes and stable interaction patterns. Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more rigid or flexible.

Radius of Gyration (RoG): To evaluate the compactness of the molecule.

Solvent Accessible Surface Area (SASA): To understand how the molecule interacts with its solvent environment. nih.gov

These simulations can elucidate the nature of non-covalent interactions, which are critical for crystal packing and binding to biological targets. For related benzoxazole structures, X-ray crystallography has revealed key intermolecular forces such as Br⋯N halogen bonds (with distances of 2.9–3.2 Å) and π-π stacking interactions, which would be expected to play a role in the solid-state structure of this compound.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of newly synthesized compounds.

NMR Spectroscopy: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. For related bromo-substituted heterocyclic compounds, aromatic protons adjacent to the bromine atom show significant deshielding. For example, in the ¹H-NMR spectra of some 6-bromo quinazoline (B50416) derivatives, signals for the quinazoline protons appear at distinct downfield shifts, such as a doublet at 8.37 ppm (J = 2.5 Hz). nih.gov For this compound, computational predictions would help assign the signals corresponding to the protons on the benzene (B151609) ring, which are influenced by the adjacent bromo and fluoro groups.

Mass Spectrometry: While not a direct computational prediction of a spectrum, computational tools can calculate the exact isotopic mass distribution, which is then compared to experimental mass spectrometry data to confirm the molecular formula. The expected [M+H]⁺ peak for C₇H₃BrFNO is at m/z 230.

Structure-Property Relationship (SPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) models are computational tools used to correlate a molecule's structural features (descriptors) with its physical properties or biological activity. nih.gov These models save significant resources by predicting the behavior of unsynthesized compounds. nih.gov

A QSPR model for this compound and its derivatives could be developed by:

Generating a dataset of related compounds with known properties (e.g., solubility, melting point, or biological activity).

Calculating a wide range of molecular descriptors (e.g., topological, electronic, constitutional).

Using statistical methods like multilinear regression or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model. researchgate.net

Validating the model to ensure its accuracy and predictive power. nih.gov

While a specific QSPR model for this compound is not available in the literature, a SAR study on related benzoxazole derivatives demonstrated that modifications at the 7-position significantly impacted their anticancer activity, highlighting the importance of this position for biological effects. This aligns with the principle of SPR, where specific structural attributes directly influence a compound's function.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides a powerful lens for investigating reaction mechanisms at the molecular level. By mapping the potential energy surface of a reaction, researchers can identify transition states, calculate activation energy barriers, and determine the most likely reaction pathway.

The synthesis of this compound involves key steps like the formation of the oxazole ring and subsequent halogenation. A computational study of this synthesis would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials, intermediates, and final products.

Transition State Searching: Locating the highest energy point along the reaction coordinate between an intermediate and the next.

Energy Profile Calculation: Determining the energy barriers for each step. Studies on other heterocyclic syntheses have shown that steps like cyclization can have very low energy barriers, while others, such as rearrangements, can be the rate-determining step with high energy barriers. uzicps.uz

For this compound, its electron-deficient nature suggests it readily undergoes nucleophilic substitution. Computational pathway analysis could predict the energetics of substituting the bromine atom or other positions, guiding synthetic chemists in designing efficient reaction conditions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules pack together.

The analysis generates a 3D Hirshfeld surface mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds or other strong interactions. researchgate.netnih.gov

The analysis also produces 2D "fingerprint plots," which summarize all the intermolecular contacts. Each point on the plot corresponds to a pair of distances (di and de) from the surface to the nearest atom inside and outside the surface, respectively. nih.gov The percentage contribution of different types of contacts can be precisely calculated. For similar bromo-substituted heterocyclic compounds, Hirshfeld analyses reveal the dominant interactions governing the crystal packing.

Table 2: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Bromo-Heterocyclic Compounds

Type of Contact Percentage Contribution Significance in Crystal Packing
H···H 37.1% - 58.2% researchgate.netnih.gov Represents the most abundant, though weaker, van der Waals interactions. researchgate.netnih.gov
O···H/H···O 15.0% - 31.3% nih.govresearchgate.net Indicates the presence of C—H···O hydrogen bonds, which are significant directional forces. researchgate.net
Br···H/H···Br 11.5% - 13.5% researchgate.netnih.gov Highlights the role of the bromine atom in forming halogen-hydrogen bonds. researchgate.netnih.gov

For this compound, a Hirshfeld analysis would be expected to show significant contributions from H···H, O···H/H···O, Br···H/H···Br, and F···H/H···F contacts, providing a quantitative understanding of the forces that stabilize its crystal structure.

Table of Compounds Mentioned

Compound Name
This compound
Cisplatin
Doxorubicin
Erlotinib
Gefitinib
Vandetanib
Lapatinib

Application of 6 Bromo 7 Fluorobenzo D Oxazole As a Chemical Building Block

Strategic Use in the Synthesis of Complex Heterocyclic Systems

The inherent reactivity of the carbon-bromine bond in 6-Bromo-7-fluorobenzo[d]oxazole makes it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile construction of complex molecular frameworks.

One of the most prominent applications of this building block is in the Suzuki-Miyaura coupling reaction . This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, to form a new carbon-carbon bond. This methodology has been instrumental in the synthesis of biaryl and substituted aryl benzoxazole (B165842) derivatives. For instance, the coupling of this compound with various arylboronic acids provides a direct route to 6-aryl-7-fluorobenzo[d]oxazoles. The general reaction scheme is depicted below:

Reactant 1Reactant 2Catalyst SystemProduct
This compoundArylboronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)6-Aryl-7-fluorobenzo[d]oxazole

Similarly, the Sonogashira coupling offers a powerful method for the introduction of alkyne moieties. By reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, 6-alkynyl-7-fluorobenzo[d]oxazole derivatives can be synthesized. These alkynylated products serve as versatile intermediates for further transformations, such as cycloaddition reactions, to generate more complex heterocyclic systems.

The Buchwald-Hartwig amination is another key transformation that utilizes the reactivity of the C-Br bond. This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide array of 6-amino-7-fluorobenzo[d]oxazole derivatives. By coupling this compound with various primary or secondary amines, amides, or other nitrogen-containing nucleophiles, a diverse library of compounds with potential applications in medicinal chemistry can be generated.

Derivatization Strategies for Tailoring Molecular Architecture

The strategic positioning of the bromo and fluoro substituents on the benzoxazole core allows for selective and sequential derivatization, enabling the precise tailoring of molecular architecture. The significant difference in reactivity between the C-Br and C-F bonds under various reaction conditions is the cornerstone of these strategies.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, typically proceed selectively at the more reactive C-Br bond, leaving the C-F bond intact for subsequent functionalization. This orthogonality is a powerful tool for synthetic chemists. A typical derivatization strategy might involve an initial palladium-catalyzed reaction at the 6-position, followed by a nucleophilic aromatic substitution (SNAr) reaction at the 7-position.

Table of Derivatization Strategies:

PositionReaction TypeReagentsResulting Functionality
6 (C-Br)Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, BaseAryl, Heteroaryl
6 (C-Br)Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I)Alkynyl
6 (C-Br)Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, BaseAmino, Amido
7 (C-F)Nucleophilic Aromatic Substitution (SNAr)Nu-H (e.g., ROH, RSH, R₂NH)Alkoxy, Thioether, Amino

For example, a synthetic route could commence with a Suzuki coupling to install an aryl group at the 6-position. The resulting 6-aryl-7-fluorobenzo[d]oxazole can then be subjected to an SNAr reaction with a nucleophile, such as an alkoxide or a thiol, to displace the fluorine atom and introduce a new functional group at the 7-position. This stepwise approach allows for the systematic modification of the molecule and the exploration of structure-activity relationships.

Investigation of Substituent Effects on Chemical Properties and Interactions

The electronic properties of the this compound scaffold are significantly influenced by the presence of the bromo and fluoro substituents. Both are electron-withdrawing groups, which impacts the electron density of the aromatic system and, consequently, its reactivity and intermolecular interactions.

The fluorine atom at the 7-position, being highly electronegative, exerts a strong inductive effect, withdrawing electron density from the benzene (B151609) ring. This electron deficiency at the carbon atom bearing the fluorine makes it more susceptible to nucleophilic attack, facilitating SNAr reactions.

The bromine atom at the 6-position, while also electron-withdrawing, is less electronegative than fluorine. Its primary role in influencing chemical properties lies in its ability to participate in halogen bonding interactions and its utility as a handle for cross-coupling reactions.

These substituent effects are crucial in the context of medicinal chemistry, where fine-tuning the electronic properties of a molecule can significantly impact its binding affinity to a biological target.

Development of Novel Chemical Probes and Research Tools

The ability to selectively introduce a variety of functional groups onto the this compound scaffold makes it an attractive starting point for the development of novel chemical probes and research tools. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a cellular or in vivo context.

By employing the derivatization strategies discussed earlier, fluorescent dyes, biotin tags, or photoaffinity labels can be appended to the benzoxazole core. For example, a Sonogashira coupling could be used to introduce an alkyne handle, which can then be further functionalized using "click chemistry" to attach a reporter group.

The fluorine atom at the 7-position can also be exploited for the development of ¹⁹F NMR probes. ¹⁹F NMR is a powerful analytical technique for studying molecular interactions and dynamics, as the fluorine nucleus is highly sensitive and has a wide chemical shift range. By incorporating the 6-bromo-7-fluorobenzoxazole moiety into a larger molecule, the fluorine atom can serve as a sensitive reporter of the local chemical environment.

Scaffold Design and Modification in Synthetic Methodology

In the broader context of synthetic methodology, this compound serves as a rigid and versatile scaffold for the development of new synthetic routes and the construction of libraries of related compounds. Its well-defined geometry and predictable reactivity make it an ideal platform for exploring new chemical transformations.

The benzoxazole core is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. By using this compound as a starting material, medicinal chemists can rapidly generate a diverse range of analogues for structure-activity relationship (SAR) studies. The ability to perform sequential and selective modifications at the 6- and 7-positions is particularly valuable in this regard.

Furthermore, the development of new catalysts and reaction conditions can be benchmarked using substrates like this compound. Its defined reactivity profile allows for the clear assessment of the efficacy and selectivity of new synthetic methods. The insights gained from such studies can then be applied to the synthesis of more complex and challenging target molecules.

Potential Applications of 6 Bromo 7 Fluorobenzo D Oxazole Derivatives in Materials Science Research

Utilization in Organic Semiconductors and Electronic Materials

Derivatives of 6-bromo-7-fluorobenzo[d]oxazole are emerging as promising candidates for use in organic semiconductors. The benzoxazole (B165842) core, being an electron-deficient system, provides a robust scaffold for creating materials with desirable electronic properties. The introduction of bromine and fluorine atoms further modulates these properties, influencing factors like electron affinity and molecular packing, which are crucial for efficient charge transport.

Research into donor-acceptor (D-A) architectures has shown that benzoxazole derivatives can function effectively as either the donor or acceptor component. nih.gov The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is a key advantage. nih.gov For instance, the incorporation of fluorine atoms can lower the HOMO level, which is beneficial for improving the open-circuit voltage in organic solar cells and enhancing the hole mobility in organic field-effect transistors (OFETs). researchgate.net

The synthesis of these materials often involves cross-coupling reactions to attach various functional groups to the benzoxazole core. These modifications allow for precise control over the electronic and physical properties of the resulting semiconductor. The planarity of the molecular structure and efficient intramolecular charge transfer are critical factors that researchers focus on to optimize the performance of these materials in electronic devices. nih.gov

Table 1: Key Properties of Benzoxazole Derivatives for Organic Semiconductors

PropertyInfluence on Semiconductor Performance
Electron Affinity Affects the ability of the material to accept electrons, crucial for n-type semiconductors.
Ionization Potential Determines the energy required to remove an electron, important for p-type semiconductors.
HOMO/LUMO Energy Levels Dictates the electronic bandgap and influences charge injection and transport. nih.gov
Molecular Packing The arrangement of molecules in the solid state impacts charge carrier mobility.
Intramolecular Charge Transfer Facilitates the movement of charge within a molecule, a key process in D-A systems. nih.gov

Development of Luminescent and Photonic Materials

The inherent photophysical properties of the benzoxazole ring system make its derivatives, including those of this compound, highly suitable for the development of luminescent and photonic materials. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent probes, and two-photon absorption (2PA) materials.

The fluorescence of benzoxazole derivatives can be tuned across the visible spectrum by modifying their chemical structure. For example, the strategic placement of electron-donating and electron-withdrawing groups can alter the emission wavelength. Some benzothiazole (B30560) derivatives, which are structurally similar to benzoxazoles, have been shown to exhibit bright emissions from blue-violet to orange in aggregated states, making them suitable for creating white-light emitting materials. researchgate.net

Furthermore, benzoxazole derivatives have been investigated for their two-photon absorption capabilities. rsc.orgindexcopernicus.com 2PA is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to applications in 3D microfabrication, optical data storage, and bio-imaging. rsc.org The design of D-π-A (donor-π-acceptor) type fluorophores based on the benzoxazole scaffold has led to compounds with significant 2PA cross-sections. rsc.org Theoretical modeling using time-dependent density functional theory (TD-DFT) helps in understanding and predicting the 2PA properties of these molecules. indexcopernicus.com

Table 2: Photophysical Properties of Benzoxazole-Based Chromophores

Chromophore TypeKey FeaturesPotential Applications
D-π-A Fluorophores Linear structure with donor and acceptor groups connected by a π-bridge. rsc.orgTwo-photon absorption, bio-imaging. rsc.org
Multi-branched Compounds Multiple D-π-A branches extending from a central core. rsc.orgEnhanced two-photon absorption cross-sections. rsc.org
ESIPT Emitters Exhibit Excited-State Intramolecular Proton Transfer, leading to large Stokes shifts. researchgate.netWhite light emission, fluorescent sensors.

Applications in Polymer Chemistry

The this compound moiety can be incorporated into polymer chains to create high-performance materials. Benzoxazole-containing polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance. These properties make them attractive for applications in the aerospace and electronics industries. nih.govresearchgate.net

One approach involves the synthesis of benzoxazine (B1645224) monomers that can be thermally cured to form crosslinked polybenzoxazine networks. mdpi.comcapes.gov.br These thermosetting resins exhibit desirable characteristics such as near-zero shrinkage during polymerization, low water absorption, and high glass transition temperatures. researchgate.net The inclusion of functional groups like furan (B31954) can further enhance the crosslinking density and thermal properties of the resulting polymers. researchgate.netcapes.gov.br

The development of "smart" ortho-benzoxazines allows for polymerization at lower temperatures, which is advantageous for manufacturing processes. nih.gov These polymers can be used as matrices for fiber-reinforced composites, adhesives, and encapsulants for electronic components. The versatility in the design of benzoxazine monomers allows for the tailoring of polymer properties to meet specific application requirements. nih.gov

Self-Assembled Systems and Supramolecular Chemistry

The ability of this compound derivatives to participate in non-covalent interactions makes them interesting building blocks for self-assembled systems and supramolecular chemistry. The presence of fluorine atoms can lead to specific intermolecular interactions, such as fluorine-fluorine and C-F···H interactions, which can direct the assembly of molecules into well-defined architectures. rsc.org

For example, studies on fluorinated benzophenones have shown that a sufficient number of fluorine atoms in a molecule can lead to the formation of unique crystal packing motifs driven by these weak interactions. rsc.org Similarly, in the context of organic electronics, supramolecular interactions involving fluorinated groups have been shown to influence the morphology and performance of thin films. rsc.org The C6F5 moiety, for instance, can drive the formation of mesh-like network crystal structures through a combination of π–π stacking and fluorine–fluorine electrostatic interactions. rsc.org

This control over molecular assembly at the supramolecular level is crucial for creating materials with ordered nanostructures, which can enhance properties like charge transport in organic semiconductors and energy transfer in luminescent materials. The precise engineering of intermolecular forces allows for the bottom-up fabrication of functional materials with complex architectures.

Photochemistry of Benzo D Oxazole Systems

Photoinduced Transformations and Cyclization Pathways of Related Systems

While specific studies on the photoinduced transformations of 6-Bromo-7-fluorobenzo[d]oxazole are not extensively documented, the behavior of structurally similar halogenated benzoxazoles provides insight into potential reaction pathways. The primary photochemical reactions observed in related systems include photodehalogenation and photodimerization. acs.org

For instance, in studies of 2-(4-halophenyl)benzoxazoles, irradiation with UV light can lead to the cleavage of the carbon-halogen bond. acs.org The efficiency and mechanism of this photodehalogenation are dependent on the nature of the halogen atom. Generally, the lability of the carbon-halogen bond to photolysis increases with the atomic weight of the halogen, suggesting that a carbon-bromine bond would be more susceptible to cleavage than a carbon-fluorine bond. This implies that under photochemical conditions, this compound could potentially undergo selective de-bromination.

In addition to dehalogenation, photodimerization has also been observed in 2-(4-halophenyl)benzoxazoles. acs.org These reactions typically proceed via the formation of an excited state that can then react with a ground-state molecule to form a dimeric product. The specific regioselectivity of such dimerization would be influenced by the electronic distribution in the excited state of the molecule.

While direct evidence for photocyclization of this compound is lacking, related heterocyclic systems are known to undergo such transformations. For example, sunlight-driven irreversible photocyclization has been reported for indole-linked trisubstituted thiazoles, leading to the formation of fused carbazole (B46965) derivatives. These reactions often proceed without the need for external photocatalysts or oxidants. By analogy, it is conceivable that under certain conditions, intramolecular cyclization could be a potential, albeit likely less favorable, pathway for appropriately substituted bromo-fluoro benzoxazoles.

Excited State Dynamics and Photophysical Properties

The excited-state dynamics of benzoxazole (B165842) derivatives are fundamental to their application as fluorophores and photosensitizers. The parent benzoxazole is an aromatic and relatively stable heterocyclic compound. wikipedia.org The introduction of substituents and the nature of the surrounding medium can significantly alter the pathways for energy dissipation from the excited state, which include fluorescence, phosphorescence, and non-radiative decay.

A key process in many functionalized benzoxazoles is Excited-State Intramolecular Proton Transfer (ESIPT). This occurs in derivatives containing a hydroxyl group ortho to the oxazole (B20620) ring, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO). acs.orgnih.gov Upon photoexcitation, an ultrafast proton transfer occurs from the hydroxyl group to the nitrogen atom of the oxazole ring, leading to the formation of a keto-tautomer that is responsible for a large Stokes-shifted fluorescence. acs.orgnih.gov While this compound itself lacks the requisite hydroxyl group for ESIPT, this phenomenon highlights the sensitivity of the excited-state behavior of benzoxazoles to their substitution pattern.

In the absence of ESIPT, the photophysical properties of this compound would be governed by the interplay of the electron-donating and electron-withdrawing characteristics of its substituents and the benzoxazole core. The fluorine atom at the 7-position and the bromine atom at the 6-position are both electron-withdrawing groups, which can influence the energy levels of the frontier molecular orbitals. In some cases, benzoxazole derivatives can exhibit intramolecular charge transfer (ICT) in the excited state, where the extent of charge transfer is sensitive to solvent polarity. rsc.org

The presence of a heavy atom like bromine can also influence the excited-state dynamics through the heavy-atom effect. This can enhance the rate of intersystem crossing from the singlet excited state (S1) to the triplet excited state (T1), potentially leading to a decrease in fluorescence quantum yield and an increase in phosphorescence or the efficiency of photochemical reactions proceeding through the triplet state. Studies on phenothiazine-based benzoxazole derivatives have shown that the presence of a bromine atom can significantly affect their photophysical properties, including their mechanochromic luminescence. rsc.org

A summary of photophysical properties for related benzoxazole derivatives is presented in Table 1.

Table 1: Photophysical Properties of Selected Benzoxazole Derivatives

Compound Absorption Max (nm) Emission Max (nm) Stokes Shift (nm) Solvent Reference
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole 300 359 59 Acetonitrile Not specified in search results

This table is populated with data from related benzoxazole derivatives to illustrate typical photophysical parameters. Specific data for this compound is not available in the provided search results.

Design of Photochromic and Photoresponsive Materials

Photochromic materials, which undergo a reversible change in color upon exposure to light, are at the forefront of research into "smart" materials. researchgate.net The design of such materials often relies on incorporating molecular switches that can be isomerized by light. researchgate.net While benzoxazoles are not classic photochromic scaffolds like spiropyrans or azobenzenes, their robust fluorescent properties and the tunability of their electronic structure make them valuable components in more complex photoresponsive systems.

The general strategy for creating photoresponsive materials involves linking a photoisomerizable unit to a reporter unit, which could be a fluorophore like a benzoxazole derivative. The photoisomerization of the switch can alter the photophysical properties of the benzoxazole, leading to a change in its fluorescence intensity, emission wavelength, or lifetime. For example, azobenzene-based photochromic materials have been developed that readily form amorphous glasses and exhibit reversible trans-cis photoisomerization. rsc.org A similar design could incorporate a benzoxazole moiety, where its fluorescence is modulated by the isomeric state of a covalently linked azobenzene (B91143) unit.

Furthermore, the photochemical reactivity of halogenated benzoxazoles, such as the potential for photodehalogenation, could be harnessed in the design of photo-patternable or photo-degradable materials. The selective cleavage of a C-Br bond upon irradiation could be used to alter the properties of a material in a spatially controlled manner.

The development of photoresponsive materials based on benzoxazoles could also leverage their tendency to form organized structures, such as liquid crystals. Fluorinated benzoxazole-terminated liquid crystals have been synthesized and their electro-optical properties investigated. The introduction of fluorine atoms can significantly affect the mesomorphic and dielectric properties of these materials. By incorporating a photoactive unit into such liquid crystalline systems, it may be possible to create materials where light can be used to modulate the phase transitions or other bulk properties.

Future Research Directions and Unexplored Avenues for 6 Bromo 7 Fluorobenzo D Oxazole

Development of Highly Efficient and Sustainable Synthetic Routes

While traditional methods for the synthesis of 6-Bromo-7-fluorobenzo[d]oxazole exist, often involving the reaction of a corresponding 2-aminophenol (B121084), future research must prioritize the development of more efficient and sustainable synthetic strategies. The principles of green chemistry, such as atom economy, reduced waste, and the use of renewable resources, should guide these efforts.

Future research should focus on:

Catalytic Systems: Exploring the use of nanocatalysts, metal catalysts, and ionic liquids to improve reaction yields and facilitate catalyst recycling.

Flow Chemistry: Investigating the application of continuous flow reactors for the synthesis of this compound. This approach can offer enhanced control over reaction parameters, improved safety, and easier scalability.

Alternative Starting Materials: Exploring biosynthetic pathways, such as those discovered in anaerobic bacteria for other benzoxazoles, could provide a renewable source of precursors. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Nanocatalysis High surface area, enhanced reactivity, potential for recyclability.Development of robust and selective nanocatalysts for benzoxazole (B165842) formation.
Ionic Liquid Catalysis Low volatility, tunable properties, potential for catalyst and solvent recycling. Design of task-specific ionic liquids for efficient cyclization reactions.
Flow Chemistry Precise control of reaction conditions, improved safety, scalability.Optimization of reactor design and reaction parameters for continuous production.
Biosynthesis Use of renewable feedstocks, environmentally benign conditions.Identification and engineering of enzymes for the synthesis of halogenated benzoxazoles. nih.gov

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of this compound is largely dictated by its halogen substituents and the benzoxazole core. Future research should aim to uncover novel reaction pathways that exploit these features to generate molecular diversity.

Key areas for exploration include:

C-H Bond Functionalization: Developing catalytic systems for the direct functionalization of the C-H bonds of the benzoxazole ring. This would provide a more atom-economical approach to derivatization compared to traditional cross-coupling reactions.

Photoredox Catalysis: Utilizing visible light-driven photocatalysis to enable new, previously inaccessible transformations of this compound. This could involve novel cross-coupling reactions or the introduction of new functional groups under mild conditions.

Electrochemical Synthesis: Further investigation into electrochemical methods, such as the silver-catalyzed C-H bond activation, for the introduction of functional groups like phosphonates.

Advanced Computational Studies for Predictive Modeling

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. Future research should leverage advanced computational methods to guide the experimental exploration of this compound.

Specific areas of focus should include:

Density Functional Theory (DFT) Studies: Performing in-depth DFT calculations to elucidate reaction mechanisms, predict reactivity, and understand the influence of the bromo and fluoro substituents on the electronic structure of the molecule. This can aid in the rational design of new catalysts and reactions.

Molecular Docking Simulations: For medicinal chemistry applications, computational docking studies can predict the binding affinity of this compound derivatives to biological targets, such as enzymes or receptors. This can help prioritize the synthesis of compounds with the highest therapeutic potential.

Predictive Modeling of Material Properties: Using computational models to predict the electronic and photophysical properties of materials derived from this compound, such as organic semiconductors. mdpi.com This can accelerate the discovery of new materials with desired functionalities.

Computational MethodApplication in ResearchPredicted Outcomes
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of reactivity. researchgate.netOptimized reaction conditions, design of new catalysts.
Molecular Docking Prediction of binding modes and affinities to biological targets. researchgate.netPrioritization of synthetic targets for drug discovery.
Time-Dependent DFT (TD-DFT) Prediction of absorption and emission spectra of derivatives. nih.govDesign of novel fluorescent probes and materials.

Integration into Multi-component Reaction Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly desirable for their efficiency and atom economy. The integration of this compound or its precursors into MCRs represents a significant area for future research. This would enable the rapid assembly of diverse libraries of complex benzoxazole derivatives for screening in various applications. Research in this area could focus on developing new MCRs that incorporate a 2-aminophenol precursor to directly generate functionalized this compound derivatives in a one-pot process.

Role in Emerging Areas of Chemical Research

The unique properties of this compound make it a promising candidate for application in several emerging areas of chemical research.

Future investigations should explore its potential in:

Chemical Biology: Designing and synthesizing derivatives of this compound as chemical probes to study biological processes. The benzoxazole core can act as a stable scaffold, and the halogens provide handles for further functionalization or for modulating interactions with biological targets.

Materials Science: Exploiting the electronic properties of this compound to develop new organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The presence of fluorine can enhance the performance and stability of such materials. mdpi.com

Supramolecular Chemistry: Utilizing the halogen atoms for the construction of novel supramolecular assemblies through halogen bonding. These organized structures could find applications in areas such as crystal engineering and the development of responsive materials.

Q & A

Q. Key Steps :

  • Precursor Preparation : Start with a fluorinated benzaldehyde derivative.
  • Oxazole Formation : Use TosMIC and K₂CO₃ in methanol at 70°C for cyclization.
  • Halogenation : Introduce bromine via electrophilic substitution or palladium-mediated coupling.

How is the molecular structure of this compound characterized?

Basic Research Question
Structural characterization relies on spectroscopic and crystallographic techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions. For example, aromatic protons adjacent to bromo/fluoro groups show deshielding (e.g., δ 8.52 ppm for bromo-substituted protons in DMSO-d₆) .
  • X-ray Crystallography : Resolves halogen bonding patterns and molecular packing. Studies on similar oxazole derivatives reveal Br⋯N halogen bonds (2.9–3.2 Å) and π-π stacking interactions in cocrystals .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 230 for C₇H₃BrFNO).

How do computational methods predict the electronic properties of this compound?

Advanced Research Question
Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) calculations are used to map electron density and predict reactivity:

  • MEP Analysis : Identifies nucleophilic/electrophilic regions. Fluorine’s electron-withdrawing effect reduces electron density at the oxazole nitrogen, while bromine enhances polarizability .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with charge-transfer efficiency, relevant for optoelectronic applications .
  • Solvatochromic Shifts : Experimental dipole moments (ground state: ~3.5 D; excited state: ~5.0 D) align with DFT predictions, guiding solvent selection for fluorescence studies .

What biological targets are associated with this compound derivatives?

Advanced Research Question
Oxazole derivatives exhibit activity against cancer targets and microbial pathogens :

  • Anticancer Mechanisms :
    • Microtubule Disruption : Analogous benzoxazoles inhibit tubulin polymerization (IC₅₀ ~1.2 μM) by binding to the colchicine site .
    • STAT3 Inhibition : Electrophilic substituents (e.g., bromo) enhance binding to SH2 domains, suppressing tumor proliferation .
  • Antimicrobial Activity : Fluorine improves membrane permeability, while bromine increases electrophilic reactivity toward bacterial enzymes (e.g., DNA gyrase) .

Q. Structure-Activity Relationship (SAR) Insights :

  • Bromine at position 6 enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration.
  • Fluorine at position 7 reduces metabolic degradation by blocking cytochrome P450 oxidation .

How are halogen-bonding interactions exploited in material science applications?

Advanced Research Question
this compound serves as a halogen-bond donor in cocrystals with perfluorinated iodobenzenes (e.g., 1,3,5-trifluoro-2,4,6-triiodobenzene):

  • Cocrystal Engineering : Br⋯N/O interactions (2.8–3.1 Å) stabilize supramolecular architectures, enhancing luminescence or conductivity .
  • Thermodynamic Studies : ΔG° for halogen-bond formation ranges from -15 to -20 kJ/mol, favoring stable cocrystals under ambient conditions .
  • Applications : Tunable emission properties (λₑₘ ~450 nm) make these materials suitable for OLEDs or sensors .

What strategies optimize the electrochemical functionalization of this compound?

Advanced Research Question
Electrochemical phosphorylation under silver catalysis enables C–H bond activation without external oxidants:

  • Conditions : Use AgNO₃ (10 mol%) in acetonitrile with dialkyl-H-phosphonates at 0.5 V vs. SCE.
  • Mechanism : Ag⁺ stabilizes the radical intermediate, facilitating P–O bond formation at the oxazole’s C4 position .
  • Applications : Phosphonated derivatives show enhanced solubility for medicinal chemistry or coordination chemistry .

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